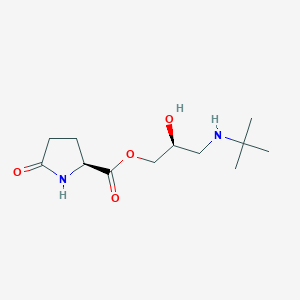
n-(5-Chloro-1h-indol-1-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a piperidine ring attached to an indole moiety, which is further substituted with a chloro group at the 5-position and a carboxamide group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Piperidine Introduction: The chlorinated indole is reacted with piperidine under basic conditions to form the N-(5-chloro-1H-indol-1-yl)piperidine intermediate.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), elevated temperatures.
Major Products Formed
Aplicaciones Científicas De Investigación
N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide has been studied for various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-cyano-1H-indol-5-yl)isonicotinamide: Similar indole derivative with a cyano group at the 3-position.
N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide: Another indole derivative with a benzoimidazole moiety.
Uniqueness
N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide is unique due to the presence of the piperidine ring and the specific substitution pattern on the indole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
919102-38-8 |
|---|---|
Fórmula molecular |
C14H16ClN3O |
Peso molecular |
277.75 g/mol |
Nombre IUPAC |
N-(5-chloroindol-1-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O/c15-12-3-4-13-10(8-12)5-7-18(13)17-14(19)11-2-1-6-16-9-11/h3-5,7-8,11,16H,1-2,6,9H2,(H,17,19) |
Clave InChI |
ACIJFNMHGPREQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C(=O)NN2C=CC3=C2C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)
![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)

![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)

![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)
